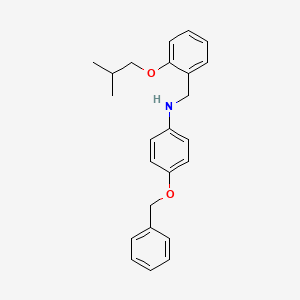

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The compound's full chemical name reflects its structural hierarchy, beginning with the aniline core as the parent structure. The benzyloxy substituent at the 4-position indicates the presence of a phenylmethoxy group attached to the aromatic ring through an ether linkage. The N-(2-isobutoxybenzyl) designation specifies that the nitrogen atom of the aniline bears a substituted benzyl group, where the benzyl moiety contains an isobutoxy substituent at the ortho position relative to the point of attachment.

The molecular formula C₂₄H₂₇NO₂ provides crucial information about the compound's elemental composition and molecular weight. This formula indicates the presence of twenty-four carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 361.49 grams per mole. The degree of unsaturation calculated from this molecular formula reveals the presence of eleven degrees of unsaturation, which corresponds to the two aromatic rings and the various double bonds within the molecular structure. This analysis confirms the aromatic nature of the compound and provides insight into its structural complexity.

The systematic analysis of the molecular formula also reveals important structural relationships with other members of the benzyloxy aniline family. Comparison with related compounds such as 4-benzyloxyaniline (C₁₃H₁₃NO) and N-{[4-(benzyloxy)phenyl]methyl}aniline (C₂₀H₁₉NO) demonstrates how structural modifications affect molecular weight and elemental composition. These comparisons highlight the specific contributions of the isobutoxy substituent and the extended alkyl chain to the overall molecular architecture.

| Compound | Molecular Formula | Molecular Weight | Degree of Unsaturation |

|---|---|---|---|

| This compound | C₂₄H₂₇NO₂ | 361.49 g/mol | 11 |

| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 g/mol | 8 |

| N-{[4-(benzyloxy)phenyl]methyl}aniline | C₂₀H₁₉NO | 289.37 g/mol | 11 |

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound was not available in the search results, analogous compounds within the benzyloxy aniline family have been extensively characterized using X-ray crystallography. The structural analysis of related compounds such as 4-benzyloxyaniline reveals important patterns in molecular packing and conformational preferences that can be extrapolated to understand the behavior of the target compound.

The conformational flexibility of this compound arises from several rotatable bonds within its structure, particularly around the benzyloxy ether linkages and the N-benzyl connection. These rotational degrees of freedom allow the molecule to adopt multiple conformational states, each with distinct energy profiles and spatial arrangements. The presence of the isobutoxy group introduces additional steric considerations that influence the preferred conformational states and may restrict certain rotational arrangements due to unfavorable van der Waals interactions.

Conformational studies of similar benzyloxy aniline derivatives have demonstrated the importance of intramolecular hydrogen bonding and π-π stacking interactions in stabilizing specific conformational arrangements. The aromatic rings within the molecule can adopt various relative orientations, ranging from coplanar arrangements that maximize conjugation to perpendicular orientations that minimize steric repulsion. The isobutoxy substituent's branched alkyl structure likely influences these conformational preferences by introducing bulky substituents that affect the local steric environment.

The analysis of related crystal structures, such as those reported for manganese complexes containing similar ligand systems, provides valuable insights into the coordination behavior and structural preferences of benzyloxy aniline derivatives. These studies reveal that the nitrogen atom of the aniline group can participate in coordination interactions, while the ether oxygen atoms may serve as additional binding sites in supramolecular assemblies.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for characterizing the structure of this compound, providing detailed information about the compound's hydrogen and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum of this compound would be expected to display characteristic patterns for the various aromatic and aliphatic proton environments. The aromatic protons of the benzyloxy and aniline rings would appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific coupling patterns reflecting the substitution patterns on each ring. The benzyl methylene protons would appear as singlets around 5.0 parts per million, while the isobutoxy group would generate a complex multipicity pattern in the aliphatic region.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule, with aromatic carbons appearing in the range of 120-160 parts per million and aliphatic carbons in the range of 10-80 parts per million. The quaternary carbon atoms of the aromatic rings would be distinguishable from the methine and methylene carbons through their characteristic chemical shifts and coupling patterns. Analysis of related compounds, such as 4-benzyloxyaniline, demonstrates that the benzyloxy carbon atoms typically appear around 70 parts per million for the methylene bridge and 137-158 parts per million for the aromatic carbons.

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 inverse centimeters, while the aliphatic carbon-hydrogen stretches would occur at slightly lower frequencies. The carbon-oxygen stretching vibrations of the ether linkages would be observed in the range of 1000-1300 inverse centimeters, with specific frequencies depending on the local electronic environment. The nitrogen-hydrogen stretching vibration of the secondary amine would appear as a characteristic band around 3300-3500 inverse centimeters.

Mass spectrometry analysis of the compound would reveal a molecular ion peak at mass-to-charge ratio 361, corresponding to the molecular weight of 361.49 grams per mole. The fragmentation pattern would provide structural information through the characteristic loss of functional groups, such as the isobutoxy moiety (loss of 73 mass units) and the benzyloxy group (loss of 107 mass units). Comparison with the mass spectral data of related compounds, such as those documented in the National Institute of Standards and Technology database, would aid in confirming the structural assignment and understanding the fragmentation pathways.

| Spectroscopic Technique | Key Characteristic Signals | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic H), 5.0 ppm (benzyl CH₂) | Aromatic substitution patterns, alkyl connectivity |

| ¹³C Nuclear Magnetic Resonance | 120-160 ppm (aromatic C), 70 ppm (ether CH₂) | Carbon framework, functional group identification |

| Infrared | 3300-3500 cm⁻¹ (N-H), 1000-1300 cm⁻¹ (C-O) | Functional group identification |

| Mass Spectrometry | m/z 361 (M⁺), characteristic fragmentations | Molecular weight confirmation, structural fragments |

Computational Chemistry Modeling (Density Functional Theory Calculations)

Density Functional Theory calculations provide powerful computational tools for investigating the electronic structure and molecular properties of this compound. These quantum mechanical calculations can predict optimized molecular geometries, electronic distributions, and energetic properties that are difficult to obtain through experimental methods alone. The computational analysis of this compound would typically employ hybrid density functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) or newer functionals like M06-2X that provide improved treatment of dispersion interactions and non-covalent forces.

The optimization of the molecular geometry through Density Functional Theory calculations would reveal the most stable conformational arrangements of the benzyloxy and isobutoxybenzyl substituents. These calculations would identify the preferred dihedral angles around the key rotatable bonds and quantify the energetic barriers associated with conformational interconversion. The analysis would also reveal the extent of conjugation between the aromatic rings and the influence of the substituents on the overall electronic structure of the molecule.

Electronic structure analysis through Density Functional Theory would provide insights into the frontier molecular orbital properties of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions would reveal important information about the compound's reactivity and potential for electronic transitions. The calculation of molecular electrostatic potential surfaces would identify regions of positive and negative charge density that influence intermolecular interactions and chemical reactivity.

Vibrational frequency calculations based on Density Functional Theory would predict the infrared and Raman spectra of the compound, allowing for direct comparison with experimental spectroscopic data. These calculations would assign specific vibrational modes to observed spectroscopic features and provide insights into the coupling between different vibrational motions within the molecule. The computed frequencies would also confirm the absence of imaginary frequencies, verifying that the optimized geometry represents a true minimum on the potential energy surface.

Properties

IUPAC Name |

N-[[2-(2-methylpropoxy)phenyl]methyl]-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-19(2)17-27-24-11-7-6-10-21(24)16-25-22-12-14-23(15-13-22)26-18-20-8-4-3-5-9-20/h3-15,19,25H,16-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKMJRYXYOTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Benzyloxy)benzylamine Derivatives

- Starting from 4-cyanophenol, benzyl bromides are reacted under reflux in acetone with potassium carbonate to form 4-(benzyloxy)benzonitriles with yields ranging from 92% to 99%.

- The nitrile group is then reduced to the corresponding benzylamine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C, followed by hydrolysis in basic medium (NaOH), producing 4-(benzyloxy)benzylamines efficiently.

Preparation of 4-Benzyloxy-3-chloroaniline as a Building Block

- 4-Benzyloxy-3-chloronitrobenzene is commercially available and can be reduced to 4-benzyloxy-3-chloroaniline using stannous chloride (SnCl2) in acidic aqueous ethanol under reflux conditions, producing the aniline hydrochloride salt in nearly quantitative yield (ca. 90%) without cleavage of benzyl or chloro groups.

- This method avoids the safety concerns and side reactions associated with catalytic hydrogenation (Pd/C or Raney Ni) and iron/acetic acid reductions, providing a scalable and high-purity product suitable for further functionalization.

Alkylation to Introduce the Isobutoxybenzyl Group

- The N-alkylation of the aniline nitrogen with 2-isobutoxybenzyl bromide or a similar alkylating agent can be performed under basic conditions, typically using potassium carbonate or other bases in aprotic solvents such as acetone or DMF.

- This step introduces the 2-isobutoxybenzyl substituent on the nitrogen, completing the synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Reduction of 4-benzyloxy-3-chloronitrobenzene | SnCl2·2H2O (4 equiv), concentrated HCl, ethanol, reflux at 70 °C for 1.5 h | Formation of 4-benzyloxy-3-chloroaniline hydrochloride salt | High yield (99%), high purity, minimal side reactions |

| Workup | Addition of water, cooling to precipitate product, filtration, washing with water, drying under vacuum | Off-white solid | Product purity >99% by HPLC, residual Sn <1 ppm |

This reduction method is preferred due to its mild conditions, safety, and scalability.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Benzylation of 4-cyanophenol | 4-cyanophenol + benzyl bromide | K2CO3, acetone, reflux | 4-(Benzyloxy)benzonitrile | 92–99 | High efficiency |

| 2 | Reduction of nitrile to amine | 4-(Benzyloxy)benzonitrile | LiAlH4, THF, 0 °C to RT, then NaOH hydrolysis | 4-(Benzyloxy)benzylamine | High | One-pot process |

| 3 | Reduction of nitro to aniline | 4-benzyloxy-3-chloronitrobenzene | SnCl2·2H2O, HCl, EtOH, reflux | 4-benzyloxy-3-chloroaniline hydrochloride | ~99 | Scalable, clean |

| 4 | N-Alkylation | 4-benzyloxy-3-chloroaniline + 2-isobutoxybenzyl bromide | Base (e.g., K2CO3), aprotic solvent | This compound | Variable | Final target compound |

- The SnCl2 reduction method is superior in terms of safety and purity compared to catalytic hydrogenation and Fe/acetic acid reductions, which can lead to undesired side products or difficult workups.

- The benzyl and chloro substituents remain intact under SnCl2 reduction, crucial for the structural integrity of the target compound.

- The nitrile reduction using LiAlH4 is a well-established method providing high yields and clean conversion to benzylamines, which are key intermediates in the synthesis.

- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions, and purification methods such as recrystallization or chromatography are employed to achieve high purity.

The preparation of this compound involves a multi-step synthetic approach starting from commercially available phenolic or nitrobenzene derivatives. The most efficient and scalable methods include:

- Benzylation of 4-cyanophenol to form benzonitriles.

- Reduction of nitriles to benzylamines using LiAlH4.

- Reduction of nitrobenzenes to anilines using stannous chloride under acidic conditions.

- Final N-alkylation with 2-isobutoxybenzyl halides.

These methods provide high yields, purity, and are amenable to scale-up, making them suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted aniline derivatives. Key structural analogs include:

Key Observations :

- Substituent Effects : The 2-isobutoxy group in the target compound introduces steric hindrance and branching, unlike linear alkoxy chains (e.g., octyloxy in I8) or electron-withdrawing groups (e.g., fluorine in sc-314875) . This may reduce crystallinity and alter solubility.

- Benzyloxy vs.

- Schiff Base Analogs : Compounds with benzylidene linkages (e.g., I8) exhibit mesomorphic behavior due to planar conformations, whereas the target compound’s flexible isobutoxy group may disrupt such ordering .

Physicochemical and Mesomorphic Properties

Thermal Behavior

- Melting Points : Linear alkoxy derivatives (e.g., I8) show higher melting points than branched analogs due to efficient packing. For example, I8 (octyloxy) melts at ~80–100°C , while branched isobutoxy derivatives likely have lower melting points.

- Mesomorphic Behavior :

Electronic Properties

- DFT Calculations : Studies on benzyloxy-aniline derivatives reveal that electron-rich substituents (e.g., benzyloxy) increase the highest occupied molecular orbital (HOMO) energy, enhancing charge transfer capabilities .

- Steric Effects : The 2-isobutoxy group may distort the molecular geometry, reducing conjugation efficiency compared to para-substituted analogs .

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is an organic compound belonging to the class of aniline derivatives, characterized by its unique structure featuring a benzyloxy group and an isobutoxy substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and interactions with various biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 361.48 g/mol

- Structural Features :

- Benzyloxy group enhances solubility.

- Isobutoxy group contributes to its reactivity.

Synthesis

The synthesis of this compound involves several steps, typically including:

- Formation of the benzyloxy derivative.

- Alkylation with isobutoxy groups.

- Final coupling reactions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. A study involving related compounds showed promising results in inhibiting the growth of drug-susceptible and resistant strains of this bacterium, with some compounds achieving minimal inhibitory concentrations comparable to first-line drugs like isoniazid .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact favorably with specific proteins involved in disease pathways. These interactions could potentially modulate enzymatic activities or receptor functions, leading to therapeutic effects. However, detailed interaction data remains limited.

Case Studies and Research Findings

- Study on Antimycobacterial Activity :

- Selectivity and Toxicity :

- Potential Applications in Drug Discovery :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Benzyloxy)aniline | Contains only one alkoxy substituent | Simpler structure; lacks additional functional groups |

| N-(4-benzyl)aniline | Benzyl group attached directly to nitrogen | Potentially different biological activity due to lack of alkoxy substitution |

| 4-Isobutoxy-N-benzylaniline | Contains isobutoxy but lacks benzyloxy | Different solubility and reactivity profiles |

This comparison highlights the unique dual alkoxy substitutions in this compound, which may influence its chemical behavior and biological activity differently than its analogs.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline?

The synthesis typically involves sequential alkylation and coupling reactions. Key steps include:

- Benzyloxy group introduction : Reacting benzyl alcohol with a halogenated precursor under basic conditions (e.g., K₂CO₃) .

- Aniline coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple the benzyloxy intermediate with a 2-isobutoxybenzylamine derivative .

Critical parameters include solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the aniline NH proton appears as a singlet near δ 5.5 ppm .

- HPLC : Assess purity (>95% typically required for research-grade material) using C18 columns and acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 422.235) .

Q. What functional groups influence its reactivity?

- Benzyloxy group : Susceptible to hydrogenolysis (H₂/Pd-C) or acid-catalyzed cleavage .

- Aniline NH : Participates in electrophilic substitution (e.g., nitration, sulfonation) or acts as a nucleophile in Schiff base formation .

- Isobutoxy ether : Stabilizes intermediates via steric hindrance, affecting reaction kinetics .

Q. How to assess the compound’s stability under various conditions?

Q. What purification methods are recommended post-synthesis?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (5–30% EA) resolves polar byproducts .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (melting point ~120–125°C) .

Advanced Research Questions

Q. How can DFT calculations predict the compound’s thermochemical properties?

- Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) model electron density and correlation energy. For example, B3LYP/6-31G* achieves <3 kcal/mol deviation in atomization energies .

- Applications : Predict redox potentials, HOMO-LUMO gaps, and hydrogen-bonding interactions with biological targets .

Q. How to resolve discrepancies between experimental and computational reactivity data?

- Hybrid validation : Combine Colle-Salvetti correlation-energy formulas (for electron density) with gradient-corrected exchange functionals to improve accuracy .

- Kinetic studies : Compare computed activation energies (e.g., for benzyloxy cleavage) with experimental Arrhenius plots from temperature-dependent NMR .

Q. What strategies optimize ligand design for catalytic applications?

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzyloxy moiety to enhance metal coordination. Evidence from similar compounds shows improved Pd-binding affinity with para-substituted ethers .

- Computational screening : Use molecular docking (AutoDock Vina) to predict binding modes with transition-metal catalysts .

Q. How to evaluate its potential in liquid crystal materials?

- DFT modeling : Simulate mesomorphic behavior by analyzing conformational flexibility of the isobutoxy chain and benzyloxy-aniline core .

- Experimental validation : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) identify nematic/smectic phase transitions (e.g., clearing points >150°C) .

Q. How to analyze binding affinities with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.